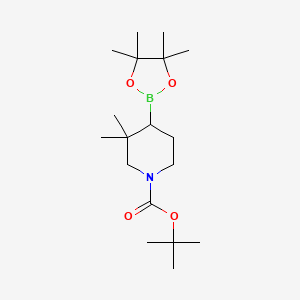

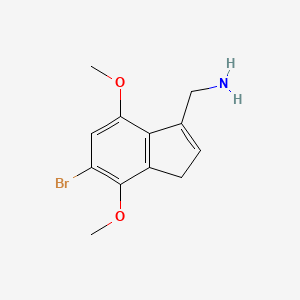

![molecular formula C21H34O5 B13885117 7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)

7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

15®-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and plays a significant role in inflammatory responses, particularly in conditions such as asthma and allergies . The synthetic analog, 15®-15-methyl Prostaglandin D2, has been developed to study and potentially modulate these biological processes more effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15®-15-methyl Prostaglandin D2 typically involves the modification of the natural Prostaglandin D2 structure. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin D2 through the action of cyclooxygenase enzymes . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of 15®-15-methyl Prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

15®-15-methyl Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

15®-15-methyl Prostaglandin D2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins under various conditions.

Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin pathways.

Mechanism of Action

15®-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the Prostaglandin D2 receptor 2 (DP2). This binding initiates a cascade of intracellular signaling events that lead to various biological responses, including the modulation of immune cell activity and inflammatory processes . The compound’s methylation at the 15th position enhances its stability and receptor binding affinity, making it a valuable tool for studying prostaglandin-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Prostaglandin D2: The natural counterpart, involved in various physiological processes and inflammatory responses.

15-deoxy-Δ12,14-Prostaglandin J2: A metabolite of Prostaglandin D2 with anti-inflammatory properties.

Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.

Uniqueness

15®-15-methyl Prostaglandin D2 is unique due to its synthetic methylation, which enhances its stability and receptor binding affinity compared to its natural counterpart . This modification allows for more precise studies of prostaglandin-mediated pathways and potential therapeutic applications.

Properties

IUPAC Name |

7-[5-hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLUMAOXBULOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

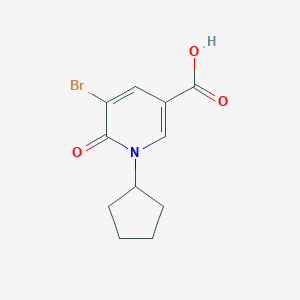

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)

![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)

![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)

![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)

![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)

![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)

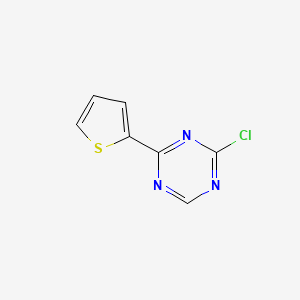

![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)